molecular formula C25H21FN4O3 B11110160 3-Fluoro-N-({N'-[(3E)-2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide

3-Fluoro-N-({N'-[(3E)-2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide

Cat. No.: B11110160
M. Wt: 444.5 g/mol
InChI Key: JKOLUNHJTHTTQQ-UHFFFAOYSA-N
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Description

3-Fluoro-N-({N’-[(3E)-2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a fluorine atom, a benzamide group, and an indole moiety, making it a unique molecule for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-N-({N’-[(3E)-2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide typically involves multiple steps:

    Formation of the Indole Moiety: The indole structure can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.

    Formation of the Benzamide Group: The benzamide group can be synthesized by reacting aniline with benzoyl chloride in the presence of a base like pyridine.

    Coupling Reactions: The final step involves coupling the synthesized intermediates using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles like amines, thiols

Major Products Formed

    Oxidation: Oxidized indole derivatives

    Reduction: Reduced carbonyl compounds

    Substitution: Substituted benzamide derivatives

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, potentially inhibiting their activity. The fluorine atom can enhance the compound’s binding affinity and metabolic stability. The benzamide group can participate in hydrogen bonding and hydrophobic interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-N-({N’-[(3E)-2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide is unique due to its combination of a fluorine atom, an indole moiety, and a benzamide group. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C25H21FN4O3

Molecular Weight

444.5 g/mol

IUPAC Name

3-fluoro-N-[2-[[2-hydroxy-1-(2-phenylethyl)indol-3-yl]diazenyl]-2-oxoethyl]benzamide

InChI

InChI=1S/C25H21FN4O3/c26-19-10-6-9-18(15-19)24(32)27-16-22(31)28-29-23-20-11-4-5-12-21(20)30(25(23)33)14-13-17-7-2-1-3-8-17/h1-12,15,33H,13-14,16H2,(H,27,32)

InChI Key

JKOLUNHJTHTTQQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN2C3=CC=CC=C3C(=C2O)N=NC(=O)CNC(=O)C4=CC(=CC=C4)F

Origin of Product

United States

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